molecular formula C17H20N4O2 B10918121 2-Amino-4-(1,4-dimethyl-1H-pyrazol-3-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

2-Amino-4-(1,4-dimethyl-1H-pyrazol-3-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Cat. No.: B10918121
M. Wt: 312.37 g/mol
InChI Key: APUZQXGYBPZEOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-AMINO-4-(1,4-DIMETHYL-1H-PYRAZOL-3-YL)-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE” is a complex organic compound that features a chromene core, a pyrazole ring, and a cyanide group. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the chromene core, the introduction of the pyrazole ring, and the addition of the cyanide group. Typical reaction conditions might include:

    Formation of the Chromene Core: This could involve cyclization reactions under acidic or basic conditions.

    Introduction of the Pyrazole Ring: This might be achieved through condensation reactions involving hydrazines and diketones.

    Addition of the Cyanide Group: This could be done using cyanation reactions with reagents like potassium cyanide or sodium cyanide.

Industrial Production Methods

Industrial production methods would scale up these synthetic routes, often optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the amino or pyrazole groups.

    Reduction: Reduction reactions could target the oxo group or the cyanide group.

    Substitution: Substitution reactions might occur at various positions on the chromene or pyrazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, it could be studied for its potential as an enzyme inhibitor, receptor modulator, or antimicrobial agent.

Medicine

In medicinal chemistry, the compound might be investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antiviral activities.

Industry

Industrially, it could find applications in the development of new materials, dyes, or agrochemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:

    Molecular Targets: Enzymes, receptors, or DNA.

    Pathways: Signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    2-AMINO-4-(1,4-DIMETHYL-1H-PYRAZOL-3-YL)-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE: Lacks the 7,7-dimethyl groups.

    2-AMINO-4-(1H-PYRAZOL-3-YL)-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE: Lacks the 1,4-dimethyl groups on the pyrazole ring.

Uniqueness

The presence of both the 1,4-dimethyl groups on the pyrazole ring and the 7,7-dimethyl groups on the chromene core might confer unique steric and electronic properties, potentially affecting its reactivity and biological activity.

Properties

Molecular Formula

C17H20N4O2

Molecular Weight

312.37 g/mol

IUPAC Name

2-amino-4-(1,4-dimethylpyrazol-3-yl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile

InChI

InChI=1S/C17H20N4O2/c1-9-8-21(4)20-15(9)13-10(7-18)16(19)23-12-6-17(2,3)5-11(22)14(12)13/h8,13H,5-6,19H2,1-4H3

InChI Key

APUZQXGYBPZEOV-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1C2C(=C(OC3=C2C(=O)CC(C3)(C)C)N)C#N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.